NPBWR1 Antagonist Potency: Hit Compound vs. Optimized Lead CYM50557
The target compound (1a) was identified as an NPBWR1 hit antagonist with an IC50 of 2.2 µM. Systematic SAR optimization led to compound 1z (CYM50557), which achieved a submicromolar IC50 of 0.27 µM, representing an ~8-fold improvement in potency . Both compounds were evaluated under identical conditions in a calcium release FLIPR assay using HEK293T cells co-expressing Gαqi3 .
| Evidence Dimension | NPBWR1 antagonist potency (IC50) |
|---|---|
| Target Compound Data | 2.2 µM (2200 nM) |
| Comparator Or Baseline | 1z (CYM50557, 5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-one): 0.27 µM (270 nM) |
| Quantified Difference | ~8.1-fold lower potency in the target compound relative to the optimized lead |
| Conditions | Human NPBWR1 expressed in HEK293T cells co-expressing Gαqi3; calcium release measured by FLIPR assay after 15 min incubation |
Why This Matters
Procurement of the hit compound rather than the lead is appropriate when the scientific objective requires a weaker probe molecule to establish baseline activity in dose-response studies or when evaluating SAR around the N2-p-tolyl motif.
- [1] Guerrero M, Urbano M, Schaeffer MT, Brown S, Rosen H, Roberts E. Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). Bioorg Med Chem Lett. 2012;22(23):7135-7141. doi:10.1016/j.bmcl.2012.09.074. View Source
- [2] BindingDB. BDBM62088: Antagonist activity at human NPBWR1 expressed in HEK293T cells co-expressing Gαqi3 assessed as calcium release by FLIPR assay (IC50 = 2.20E+3 nM). View Source
